Tris(5-methyl-2-furanyl)methane
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Overview
Description
Tris(5-methyl-2-furanyl)methane is an organic compound characterized by the presence of three 5-methyl-2-furanyl groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-methyl-2-furanyl)methane typically involves the reaction of 5-methyl-2-furanyl derivatives with a suitable methylene donor. One common method is the condensation reaction of 5-methyl-2-furanyl with formaldehyde under acidic conditions, followed by a series of purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Tris(5-methyl-2-furanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
Tris(5-methyl-2-furanyl)methane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of high-value chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Tris(5-methyl-2-furanyl)methane involves its interaction with specific molecular targets and pathways. The compound’s furan rings can participate in various chemical reactions, influencing biological processes and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic functions .
Comparison with Similar Compounds
Bis(5-methyl-2-furyl)methane: Similar structure but with two furan rings instead of three.
1,1,1-Tris(5-methyl-2-furanyl)ethane: Contains an ethane backbone instead of methane.
Tris[(trifluoromethyl)sulfonyl]methane: A superacid with different functional groups
Uniqueness: Tris(5-methyl-2-furanyl)methane is unique due to its specific arrangement of three furan rings around a central methane carbon. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-5-methylfuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-7-13(17-10)16(14-8-5-11(2)18-14)15-9-6-12(3)19-15/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMZDJRHMVVRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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